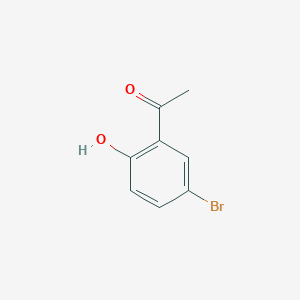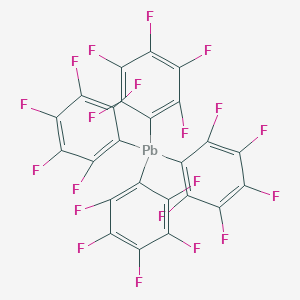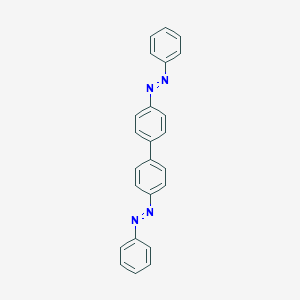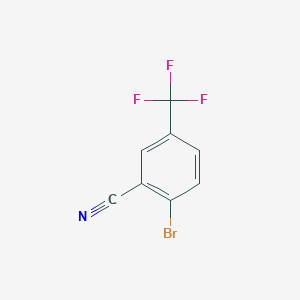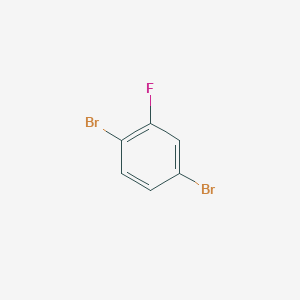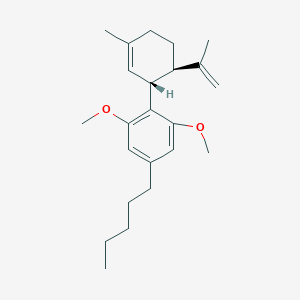
Cannabidiol dimethyl ether
描述
大麻二酚二甲醚,也称为1,3-二甲氧基-2-[(1R,6R)-3-甲基-6-丙-1-烯-2-基环己-2-烯-1-基]-5-戊基苯,是大麻中的一种微量成分。 它也可以人工合成。 该化合物是一种有效的15-脂氧合酶选择性抑制剂,该酶在亚油酸氧化中起作用,该过程参与动脉粥样硬化的发展 .
准备方法
合成路线和反应条件: 大麻二酚二甲醚可以通过多种方法合成。 一种常见的方法包括对橄榄醇二甲醚进行甲酰化,然后进行Horner-Wadsworth-Emmons反应,DIBAL还原和碳酸盐形成 。 另一种方法包括将橄榄醇转化为橄榄醇二酯,然后进行偶联反应得到大麻二酚二酯。 然后纯化二酯并水解以去除酯基,生成大麻二酚 .
工业生产方法: 大麻二酚二甲醚的工业生产通常涉及溶剂萃取方法。 乙醇,丁烷,丙烷,己烷和石油醚等有机溶剂通常用于从大麻植物中提取大麻素 。 这些方法确保了高产量和在大规模生产中的可行性。
化学反应分析
反应类型: 大麻二酚二甲醚会发生各种化学反应,包括氧化,还原和取代反应。
常见试剂和条件:
还原: 常用的还原剂包括氢化锂铝(LiAlH4)和硼氢化钠(NaBH4)。
取代: 典型的取代反应试剂包括卤素和亲核试剂,并在适当条件下使用。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能会生成芳香族化合物,而还原反应通常会生成醇或烷烃。
科学研究应用
大麻二酚二甲醚具有广泛的科学研究应用:
作用机制
大麻二酚二甲醚主要通过抑制15-脂氧合酶发挥作用。 这种抑制阻止亚油酸的氧化,从而减少促炎和促动脉粥样硬化化合物的形成 。 此外,它可能与各种受体和通路相互作用,包括瞬时受体电位香草素1(TRPV1)通道,G蛋白偶联受体55(GPR55)和过氧化物酶体增殖物激活受体γ(PPARγ) .
类似化合物:
大麻二酚: 大麻中的一种非精神活性化合物,具有多种治疗特性。
大麻二酚单甲醚: 大麻二酚的衍生物,具有单个甲氧基。
大麻萜酚单甲醚: 另一种具有类似结构但药理作用不同的衍生物.
独特性: 大麻二酚二甲醚因其两个甲氧基而独一无二,这增强了其作为15-脂氧合酶抑制剂的效力和选择性。 这种结构特征使其区别于其他大麻素,并有助于其特定的生物活性 .
相似化合物的比较
Cannabidiol: A non-psychoactive compound found in cannabis with various therapeutic properties.
Cannabidiol Monomethyl Ether: A derivative of cannabidiol with a single methoxy group.
Cannabigerol Monomethyl Ether: Another derivative with a similar structure but different pharmacological properties.
Uniqueness: Cannabidiol dimethyl ether is unique due to its dual methoxy groups, which enhance its potency and selectivity as a 15-lipoxygenase inhibitor. This structural feature distinguishes it from other cannabinoids and contributes to its specific biological activities .
属性
IUPAC Name |
1,3-dimethoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-7-8-9-10-18-14-21(24-5)23(22(15-18)25-6)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20H,2,7-12H2,1,3-6H3/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBGHBAVRNATET-VQTJNVASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924752 | |
| Record name | Cannabidiol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242-67-7 | |
| Record name | Cannabidiol dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001242677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabidiol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIDIOL DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK7IHZ7MIM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using methylmagnesium iodide in the synthesis of Cannabidiol and its derivatives?
A1: Methylmagnesium iodide serves as a crucial reagent for the demethylation of cannabidiol dimethyl ether (CBDD) to yield cannabidiol (CBD). [] This demethylation step is essential as it allows for the synthesis of CBD from its more readily synthesized dimethyl ether precursor. Traditional acidic or basic demethylation methods proved ineffective due to the labile nature of the cannabinoid structure. []
Q2: How does the synthesis of (−)-Cannabidiol and (−)-Cannabidiol dimethyl ether leverage camphor derivatives?
A2: A novel approach utilizes a fragmentation reaction of a specifically substituted 9-bromocamphor derivative to synthesize (−)-Cannabidiol and (−)-Cannabidiol dimethyl ether. [] This method provides an alternative pathway to these compounds and highlights the versatility of camphor as a chiral building block in organic synthesis.
Q3: What insights into Cannabidiol metabolism were gained from studying this compound?
A3: Investigating the metabolism of CBDD in guinea pigs revealed the formation of a specific metabolite, 1S,2R-epoxy-CBDD. [] This finding, confirmed both in vitro using liver microsomes and in vivo, suggests that similar epoxides may be transient intermediates in the metabolism of CBD and cannabidiol monomethyl ether (CBDM). These epoxides are believed to be rapidly converted to elsoin-type metabolites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


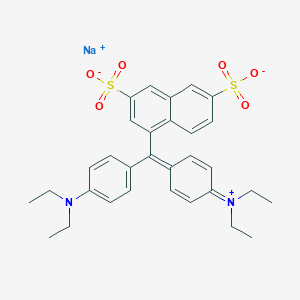
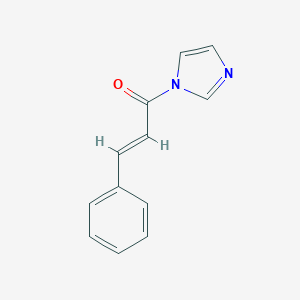

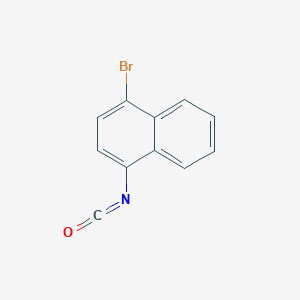
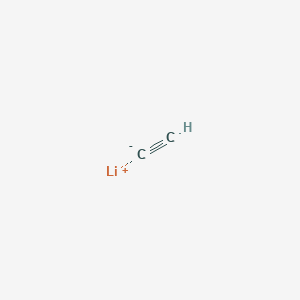
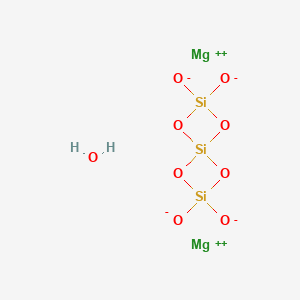
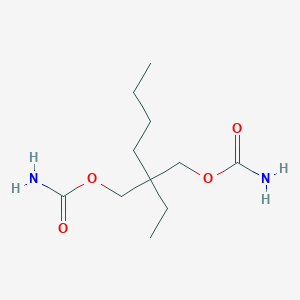
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)
